4-bromo-5-methylthiophene-3-carboxylic acid
Description
Significance of Substituted Thiophene (B33073) Carboxylic Acids in Heterocyclic Chemistry
Substituted thiophene carboxylic acids are a class of organic compounds of paramount importance in medicinal chemistry and materials science. acs.org The thiophene ring is considered a "structural alert" in drug design, as its metabolism can lead to reactive intermediates, yet it is also a key building block in numerous therapeutic agents. acs.org Thiophene-based structures are found in drugs with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. sigmaaldrich.comsemanticscholar.org
The carboxylic acid group, in particular, enhances the molecular diversity and utility of the thiophene scaffold. It can participate in hydrogen bonding, act as a proton donor, and serve as a synthetic handle for creating amides, esters, and other derivatives. This functional group is crucial in tailoring the physicochemical properties of a molecule, such as solubility and its ability to interact with biological targets. d-nb.info For instance, various thiophene-2-carboxylic acid derivatives have been investigated as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, demonstrating the therapeutic potential of this molecular framework. nih.gov More recently, 4-amide-thiophene-2-carboxyl derivatives have been identified as highly potent antagonists for the P2Y14 receptor, showing promise for the treatment of inflammatory bowel disease. nih.gov
Overview of Brominated Thiophene Derivatives as Synthetic Intermediates
Brominated thiophenes are highly versatile precursors in organic synthesis. The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. This reactivity allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups onto the thiophene ring, enabling the construction of complex molecular architectures. nih.gov The strategic placement of bromine on the thiophene core is a key step in building up molecules for organic electronics, including polymers for LEDs and solar cells. ingentaconnect.com
Furthermore, bromination is a common strategy for functionalizing the thiophene ring. The reaction can be controlled to achieve selective substitution, although the electron-rich nature of the thiophene ring can lead to multiple bromination products. ingentaconnect.com Various methods have been developed for the efficient bromination of thiophenes, including the use of N-bromosuccinimide (NBS) with ultrasonic irradiation, which offers a fast and convenient route to these valuable intermediates. researchgate.net The resulting bromo-substituted thiophenes serve as pivotal building blocks for synthesizing a diverse range of functionalized materials and biologically active compounds. nih.gov
Contextualization of 4-Bromo-5-methylthiophene-3-carboxylic Acid within the Broader Field of Thiophene Chemistry
Thiophene chemistry is a rich and expansive field, driven by the unique electronic properties and reactivity of the thiophene ring. studysmarter.co.uk As a heteroaromatic compound, thiophene exhibits stability while being susceptible to electrophilic substitution, allowing for diverse functionalization. studysmarter.co.uk This versatility has led to its incorporation into a wide array of functional materials and pharmaceuticals. organic-chemistry.org
Within this broad context, this compound emerges as a specific, multi-functionalized derivative. Each substituent contributes to its chemical personality: the methyl group provides a lipophilic character, the carboxylic acid at the 3-position offers a site for derivatization and polar interactions, and the bromine atom at the 4-position acts as a key synthetic handle for further elaboration. Despite the extensive research into thiophene derivatives, public domain literature and patent filings for this specific isomer are notably scarce, suggesting it is an area ripe for novel investigation. uni.lu Its properties, predicted through computational methods, provide a starting point for understanding its potential behavior.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H5BrO2S | uni.lu |
| Monoisotopic Mass | 219.91936 Da | uni.lu |
| SMILES | CC1=C(C(=CS1)C(=O)O)Br | uni.lu |
| InChIKey | NZBGXKKTSGFSIY-UHFFFAOYSA-N | uni.lu |
| Predicted XlogP | 2.2 | uni.lu |
Scope and Research Imperatives for this compound Studies
Given the limited specific research on this compound, the immediate research imperatives are foundational. The primary task is the development and optimization of a reliable and regioselective synthetic route to produce the compound in sufficient purity and yield for further study. Plausible synthetic strategies could involve the selective bromination of 5-methylthiophene-3-carboxylic acid or the carboxylation of a pre-brominated methylthiophene precursor.
Once synthesized, a key research direction would be to explore its potential as a scaffold in medicinal chemistry. Notably, structurally related compounds have been investigated as inhibitors of human lactate (B86563) dehydrogenase (LDH), an enzyme that is a promising target for cancer therapy due to its role in the altered metabolism of tumor cells. researchgate.netplos.org Research could focus on synthesizing derivatives of this compound to probe its activity as an LDH inhibitor or against other relevant biological targets. nih.govnih.govgoogle.com
In the realm of synthetic chemistry, the compound's utility as a building block warrants thorough investigation. The presence of both a carboxylic acid and a bromine atom makes it a bifunctional intermediate. The bromine at the 4-position can be used for cross-coupling reactions, while the carboxylic acid at the 3-position can be converted into amides, esters, or other functional groups. This dual reactivity opens pathways to novel, complex heterocyclic systems that could find applications in materials science or as new pharmaceutical leads. Future studies should therefore focus on mapping its reactivity and demonstrating its utility in the synthesis of more complex molecular targets.
Structure
3D Structure
Properties
CAS No. |
1367919-94-5 |
|---|---|
Molecular Formula |
C6H5BrO2S |
Molecular Weight |
221.07 g/mol |
IUPAC Name |
4-bromo-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c1-3-5(7)4(2-10-3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
NZBGXKKTSGFSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 5 Methylthiophene 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Two-dimensional NMR techniques further elucidate the connectivity between atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A detailed ¹H NMR analysis requires experimental data indicating the chemical shifts (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) for each proton in the molecule. This information would confirm the positions of the methyl group and the lone aromatic proton on the thiophene (B33073) ring relative to the bromo and carboxylic acid substituents. No such experimental spectrum has been found in the surveyed literature for 4-bromo-5-methylthiophene-3-carboxylic acid.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the compound, including those in the thiophene ring, the methyl group, and the carboxylic acid group. The chemical shifts of these carbons provide critical data for structural confirmation. This experimental data is not available in the public domain for the target compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over multiple bonds, respectively. These techniques are indispensable for unambiguous structural assignment. A search for research utilizing these methods for this compound yielded no results.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, C-O stretching, C-H stretches of the methyl and thiophene ring, and vibrations associated with the C-Br and C-S bonds. Specific frequencies and intensities from an experimental spectrum are necessary for a definitive analysis, but none were found.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum would help in characterizing the thiophene ring vibrations and the C-S and C-Br bonds. As with other techniques, no experimental Raman data for this compound has been located in scientific literature.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. Due to the presence of bromine, the mass spectra of this compound are characterized by a distinctive isotopic pattern, with two peaks of nearly equal intensity (M and M+2) separated by two mass units, corresponding to the natural abundance of the 79Br and 81Br isotopes. docbrown.info
Upon ionization, the molecular ion of this compound is expected to undergo specific fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) resulting in an [M-17] peak, and the loss of a carboxyl radical (•COOH) leading to an [M-45] peak. libretexts.orgyoutube.com Further fragmentation could involve the cleavage of the methyl group ([M-15]) or the C-Br bond.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental formula of this compound (C₆H₅BrO₂S). By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared to the theoretically calculated mass, with a close match confirming the formula. For a related thiophene derivative, HRMS was used to confirm the calculated mass to within 0.0002 Da. researchgate.net
Predicted HRMS data for various adducts of the target compound provide a reference for experimental verification.
Table 1: Predicted HRMS Data for C₆H₅BrO₂S Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 220.92664 |
| [M+Na]⁺ | 242.90858 |
| [M-H]⁻ | 218.91208 |
| [M+NH₄]⁺ | 237.95318 |
| [M]⁺ | 219.91881 |
| Data sourced from predicted values. uni.lu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. znaturforsch.com It is highly effective for assessing the purity of this compound by separating it from volatile impurities, such as residual solvents or synthetic byproducts.
Due to the low volatility of carboxylic acids, derivatization is often required prior to GC-MS analysis. nih.gov This process converts the polar carboxylic acid group into a less polar, more volatile derivative, such as an ester or a silyl (B83357) ester. gcms.cz Common derivatization reagents include diazomethane (B1218177) for methylation or silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). After separation on the GC column, each eluting compound is identified by its mass spectrum, and its purity can be quantified based on the relative peak area in the chromatogram.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the substituted thiophene ring acts as a chromophore. The electronic transitions within this aromatic system, influenced by the bromo, methyl, and carboxylic acid substituents, are expected to result in characteristic absorption bands. Studies on various thiophene derivatives show that substituents and their positions on the ring significantly affect the absorption spectra. nii.ac.jpnih.gov For example, a lack of conjugation between a carboxyl group and the thiophene ring can impact the absorption maxima. nii.ac.jp
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many simple thiophene-based materials have historically shown lower emission quantum yields, the development of new, highly emissive thiophene derivatives has grown. rsc.orgrsc.org The native fluorescence of this compound may be limited. However, its emissive properties can be explored, and derivatization to form specific fluorophores can enhance fluorescence for specialized applications. nih.gov The fluorescence properties are highly dependent on the molecular structure and environment. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method would provide unequivocal information on the bond lengths, bond angles, and crystal packing of this compound.
While the specific crystal structure for this compound is not publicly available, data from a closely related molecule, (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, illustrates the type of detailed information that can be obtained. researchgate.net The analysis of this related structure revealed its crystal system, space group, and unit cell dimensions, as well as the intermolecular interactions that govern its crystal packing.
Table 2: Example Crystal Data for a Related Thiophene Derivative
| Parameter | (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.1347 (5) |
| b (Å) | 7.1124 (3) |
| c (Å) | 19.8245 (13) |
| Volume (ų) | 864.99 (10) |
| Data from a related structure to illustrate the output of X-ray crystallography. researchgate.net |
For this compound, a key feature expected to be revealed by X-ray crystallography would be the nature of the intermolecular hydrogen bonding involving the carboxylic acid groups. These groups typically form strong hydrogen-bonded dimers or extended chain motifs, which significantly influence the compound's solid-state properties.
Advanced Chromatographic Methods for Purity and Mixture Analysis
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purity assessment of this compound. acs.org These methods offer high resolution and sensitivity for separating the target compound from impurities and related substances.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For thiophene derivatives, typical mobile phases consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.commdpi.com
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) offers even faster analysis times and improved resolution compared to traditional HPLC by using columns with smaller particle sizes. acs.org These advanced chromatographic methods are crucial for quality control, allowing for the accurate determination of purity and the quantification of the compound in various mixtures.
Q & A
Q. What are the established synthetic methodologies for preparing 4-bromo-5-methylthiophene-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves bromination of a pre-functionalized thiophene scaffold. For example:
- Step 1: Start with 5-methylthiophene-3-carboxylic acid. Introduce bromine at the 4-position using electrophilic bromination (e.g., NBS in DMF or Br₂ with a Lewis acid catalyst like FeBr₃).
- Step 2: Optimize regioselectivity by controlling temperature (0–25°C) and stoichiometry (1.1–1.3 eq Br₂).
- Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Yield optimization strategies include:
- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents before bromination .
- Monitoring reaction progress via TLC or HPLC to minimize side products .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituents on the thiophene ring. The methyl group (5-position) appears as a singlet at ~2.3 ppm (¹H), while the carboxylic proton is absent (deuterated solvents). Bromine’s deshielding effect shifts adjacent carbons to ~125–135 ppm .
- IR Spectroscopy: Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry: Observe molecular ion peaks at m/z 235 (M⁺ for C₇H₅BrO₂S) and fragment ions corresponding to decarboxylation (m/z 191) .
Advanced Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX software address them?
Methodological Answer:
- Challenge 1: Bromine’s high electron density causes absorption errors and weak diffraction. Solution: Use Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections .
- Challenge 2: Disorder in the methyl or carboxylic groups. Solution: Apply restraints (SHELXL’s DFIX and ISOR) to refine thermal parameters .
- Validation: Check Rint (<5%) and GOF (0.9–1.1) for model reliability .
Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting points) of brominated thiophene derivatives?
Methodological Answer:
- Case Study: reports 4-bromo-2-thiophenecarboxylic acid (mp 121°C), while lists 4-bromo-5-methylthiophene-2-carboxylic acid (no mp data). Discrepancies may arise from isomerism or impurities.
- Resolution:
- Validate purity via HPLC (>98%) and elemental analysis.
- Compare DSC thermograms to detect polymorphs .
- Replicate synthesis using standardized protocols (e.g., ACS guidelines) .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model transition states. The electron-withdrawing carboxylic acid group directs nucleophiles to the 4-bromo position (σ-hole effect) .
- MD Simulations: Analyze solvation effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .
- Validation: Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can regioselectivity be controlled during derivatization of this compound for medicinal chemistry applications?
Methodological Answer:
- Strategy 1: Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to functionalize the bromine site while protecting the carboxylic acid as an ester .
- Strategy 2: Introduce directing groups (e.g., pyridine) via Suzuki-Miyaura coupling to guide subsequent reactions .
- Case Study: demonstrates carboxamide derivatives as bioactive intermediates, synthesized via HATU-mediated coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
